![molecular formula C8H10N2O2 B1453683 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 55365-04-3](/img/structure/B1453683.png)

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

Vue d'ensemble

Description

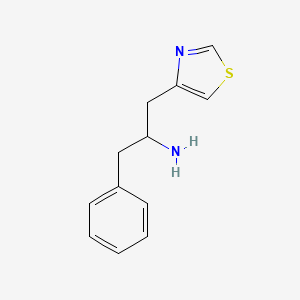

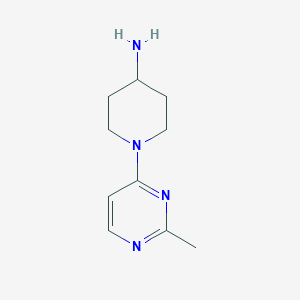

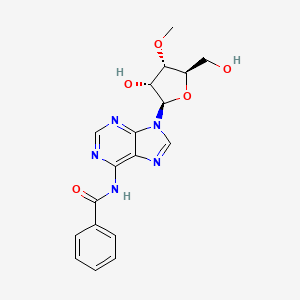

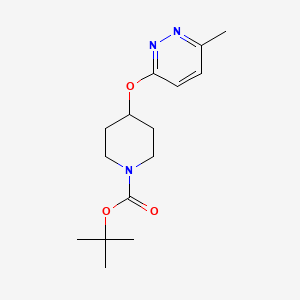

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is a compound with the molecular weight of 122.17 . It is also known by its IUPAC name, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine involves several steps. One method involves dissolving 2-piperidone in mesitylene, adding titanium tetrachloride, and heating at 140°C. A solution of aminoacetoaldehyde diethyl acetal in mesitylene is then added dropwise over 3 hours. The mixture is stirred at 140°C for 70 hours, cooled, and extracted with a 2N aqueous solution of hydrochloric acid. The aqueous layer is basified with a 5N aqueous solution of sodium hydroxide and extracted with chloroform. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated under reduced pressure and purified by distillation under reduced pressure .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is represented by the linear formula C7H10N2 .Chemical Reactions Analysis

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine has been used in the direct enantioselective C-acylation of 3-substituted benzofuranones . It has also been used in the preparation of IPCA-appended CDs that behave as CND-based CD “turn off–on” biosensors suitable for the analysis of cholesterol and β-galactosidase activity .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is a liquid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique

Antibacterial Activity

The compound has been studied for its potential in combating bacterial infections. Synthesis of hydrazone derivatives from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, which is structurally similar to the compound , showed significant antibacterial activity . These derivatives exhibited a wide zone of inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.

Anticancer Properties

Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds, including those related to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid, have shown promise as anticancer agents . These compounds have been tested against various human cancer cell lines, demonstrating antiproliferative effects.

Fluorescence-Based Biosensors

Inspired by the fluorescence properties of related compounds, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been used to create “turn off–on” biosensors . These biosensors are suitable for the analysis of biological substances like cholesterol and can be used to monitor enzyme activities.

Pharmacological Potential

Imidazo[1,2-a]pyridine derivatives have been recognized for their pharmacological potential, including the core structure found in 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid . These compounds have been explored for their use in treating various types of cancer and viral diseases like Ebola.

Material Science Applications

The aromatic heterocycles of imidazo[1,2-a]pyridine derivatives have shown great potential in material science . They have been reported to contribute to innovations in optoelectronic devices, sensors, and other technological applications.

Therapeutic Potential

Derivatives of 1,3-diazole, which include imidazo[1,2-a]pyridine compounds, exhibit a range of biological activities. These activities span across antibacterial, antifungal, anti-inflammatory, and antitumor effects, among others . The therapeutic potential of these compounds is vast and continues to be an area of active research.

Mécanisme D'action

Target of Action

It is known that similar compounds have shown antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for the survival of bacteria.

Mode of Action

Based on its structural similarity to other antimicrobial agents, it may interact with its targets, leading to inhibition of essential biological processes in bacteria .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with the synthesis of bacterial cell walls or proteins, or disrupt other vital processes .

Result of Action

Based on its potential antimicrobial activity, it may lead to the death of bacterial cells by disrupting essential processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUICHPZYIKILCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC=C2C(=O)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)

![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)